N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Description
N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C23H21N5O4 and its molecular weight is 431.452. The purity is usually 95%.
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Biological Activity
N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex chemical compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, in vitro and in vivo studies, and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is C23H22N4O4, with a molecular weight of approximately 434.45 g/mol. Its structure consists of a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
Structural Features
Feature | Description |
---|---|
Molecular Formula | C23H22N4O4 |
Molecular Weight | 434.45 g/mol |
Core Structure | Pyrazolo[3,4-d]pyrimidine |
Functional Groups | Carboxamide, dioxole |
Anticancer Properties
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity. Specifically, this compound has been evaluated for its effectiveness against non-small cell lung cancer (NSCLC) and other tumor cell lines.
The compound functions primarily as a dual inhibitor targeting epidermal growth factor receptor (EGFR) and c-Met pathways. This dual inhibition has been linked to reduced tumor proliferation and enhanced apoptosis in cancer cells.
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection. It has been tested for anticonvulsant activity in animal models, indicating potential therapeutic applications in epilepsy.
In Vivo Studies
In vivo experiments demonstrated that the compound significantly reduced seizure frequency in rodent models when administered at specific dosages. The observed effects were attributed to modulation of neurotransmitter systems and ion channels involved in excitatory signaling.
Study 1: Anticancer Activity in NSCLC Models
A recent study investigated the efficacy of this compound against various NSCLC cell lines (A549, H1975). The results showed:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 0.45 | EGFR/c-Met inhibition |
H1975 | 0.38 | Induction of apoptosis via caspase activation |
Study 2: Neuroprotective Effects
In a controlled animal study assessing anticonvulsant properties:
Treatment Group | Seizure Frequency Reduction (%) | Dosage (mg/kg) |
---|---|---|
Control | 0 | - |
Compound Administered | 65 | 20 |
These findings suggest that the compound may offer a dual therapeutic approach for treating both cancer and neurological disorders.
Properties
IUPAC Name |
N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-15-3-2-4-16(9-15)12-27-13-25-21-18(23(27)30)11-26-28(21)8-7-24-22(29)17-5-6-19-20(10-17)32-14-31-19/h2-6,9-11,13H,7-8,12,14H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLUMHNFWJRWJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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